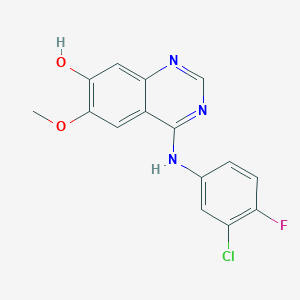
4-((3-Chloro-4-fluorophenyl)amino)-6-methoxyquinazolin-7-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3-Chloro-4-fluorophenyl)amino)-6-methoxyquinazolin-7-ol is a synthetic organic compound that belongs to the quinazoline family. This compound is known for its potential applications in medicinal chemistry, particularly as an inhibitor of certain enzymes and receptors. Its unique structure, which includes a quinazoline core substituted with a 3-chloro-4-fluorophenyl group and a methoxy group, contributes to its biological activity and makes it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Chloro-4-fluorophenyl)amino)-6-methoxyquinazolin-7-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide.
Introduction of the 3-Chloro-4-fluorophenyl Group: This step involves the nucleophilic aromatic substitution reaction where the 3-chloro-4-fluoroaniline is introduced to the quinazoline core.
Methoxylation: The methoxy group is introduced through a methylation reaction using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, recrystallization, and chromatography to isolate the desired product.
化学反应分析
Types of Reactions
4-((3-Chloro-4-fluorophenyl)amino)-6-methoxyquinazolin-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.
科学研究应用
4-((3-Chloro-4-fluorophenyl)amino)-6-methoxyquinazolin-7-ol has several scientific research applications, including:
Medicinal Chemistry: It is studied as a potential inhibitor of enzymes and receptors, particularly in cancer research for its ability to inhibit tyrosine kinases.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a tool compound to investigate the biological functions of its molecular targets.
Industrial Applications: The compound’s unique properties make it useful in the development of new pharmaceuticals and chemical processes.
作用机制
The mechanism of action of 4-((3-Chloro-4-fluorophenyl)amino)-6-methoxyquinazolin-7-ol involves its interaction with specific molecular targets, such as tyrosine kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby blocking the downstream signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of tyrosine kinases can lead to reduced tumor growth and metastasis.
相似化合物的比较
Similar Compounds
Gefitinib: Another quinazoline derivative used as an EGFR inhibitor in cancer therapy.
Erlotinib: A tyrosine kinase inhibitor with a similar mechanism of action.
Afatinib: An irreversible inhibitor of EGFR and HER2, used in the treatment of non-small cell lung cancer.
Uniqueness
4-((3-Chloro-4-fluorophenyl)amino)-6-methoxyquinazolin-7-ol is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity for its molecular targets. Its combination of a 3-chloro-4-fluorophenyl group and a methoxy group on the quinazoline core differentiates it from other similar compounds and contributes to its potential as a therapeutic agent.
属性
分子式 |
C15H11ClFN3O2 |
|---|---|
分子量 |
319.72 g/mol |
IUPAC 名称 |
4-(3-chloro-4-fluoroanilino)-6-methoxyquinazolin-7-ol |
InChI |
InChI=1S/C15H11ClFN3O2/c1-22-14-5-9-12(6-13(14)21)18-7-19-15(9)20-8-2-3-11(17)10(16)4-8/h2-7,21H,1H3,(H,18,19,20) |
InChI 键 |
HIJHWRQHYCERSH-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


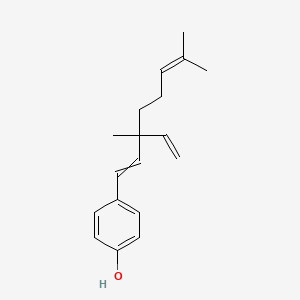

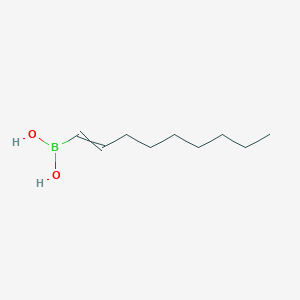
![5-[2-(Diphenylmethyl)pyrrolidine-1-carbonyl]pyrrolidin-3-ol](/img/structure/B12507862.png)
![[4-(phosphonomethyl)piperazin-1-yl]methylphosphonic Acid](/img/structure/B12507865.png)
![1,2-Dimethoxy-4-prop-2-enylbenzene;3,7-dimethylocta-2,6-dienal;3,7-dimethylocta-1,6-diene;3,7-dimethylocta-2,6-dien-1-ol;1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12507870.png)
amine hydrochloride](/img/structure/B12507871.png)
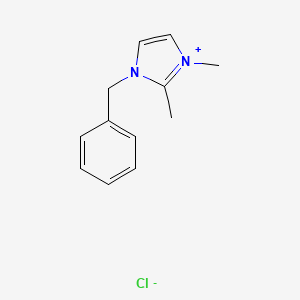
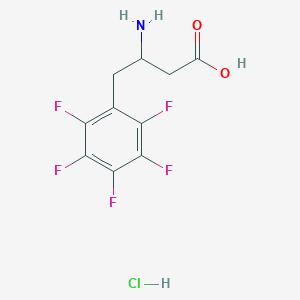
![Tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12507901.png)
![tert-butyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate](/img/structure/B12507902.png)


![Tert-butyl 3-{[4-(ethylamino)pyrimidin-2-yl]oxy}pyrrolidine-1-carboxylate](/img/structure/B12507931.png)
